8PC

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

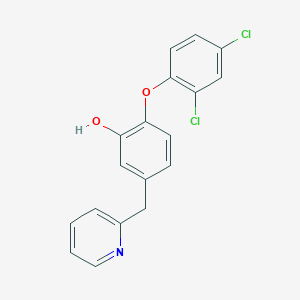

C18H13Cl2NO2 |

|---|---|

Peso molecular |

346.2 g/mol |

Nombre IUPAC |

2-(2,4-dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol |

InChI |

InChI=1S/C18H13Cl2NO2/c19-13-5-7-17(15(20)11-13)23-18-6-4-12(10-16(18)22)9-14-3-1-2-8-21-14/h1-8,10-11,22H,9H2 |

Clave InChI |

AOVDSWPGWPRTSR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=NC(=C1)CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)O |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of 8-Prenylnaringenin (8PC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylnaringenin (8PC), a prenylated flavonoid found in hops (Humulus lupulus L.), has garnered significant attention in the scientific community for its potent biological activities.[1][2] Recognized as one of the most powerful phytoestrogens, its mechanism of action is multifaceted, impacting various signaling pathways and cellular processes.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the effects of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Core Mechanism: Estrogen Receptor Alpha (ERα) Agonism

The primary mechanism of action of 8-prenylnaringenin is its function as a potent agonist of Estrogen Receptor Alpha (ERα).[1][3] It exhibits a strong binding affinity for ERα, significantly greater than that of other well-known phytoestrogens like genistein and daidzein.[1][3] This preferential binding to ERα initiates a cascade of downstream signaling events that are responsible for many of its physiological effects.[1][4]

Data Presentation: Estrogenic Activity of 8-Prenylnaringenin

The following tables summarize the quantitative data on the estrogenic activity of 8-prenylnaringenin, providing a comparative overview of its potency.

Table 1: In Vitro Estrogenic Activity of 8-Prenylnaringenin and Other Phytoestrogens [5]

| Compound | EC50 (nM) for Alkaline Phosphatase Induction in Ishikawa Cells | Relative Binding Affinity for ERα (17β-estradiol = 100) | Relative Binding Affinity for ERβ (17β-estradiol = 100) |

| 8-Prenylnaringenin | 4 | 19.46 [6] | 6.5 [6] |

| 17β-estradiol | 0.8 | 100 | 100 |

| Coumestrol | 30 | Not Reported | Not Reported |

| Genistein | 200 | ~0.2 | ~5.7 |

| Daidzein | 1500 | ~0.01 | ~0.06 |

Table 2: In Vitro Anti-proliferative Activity of 8-Prenylnaringenin in Cancer Cell Lines [7]

| Cell Line | Cancer Type | IC50 (µM) |

| DU145 | Prostate Cancer | 43.1 |

| PC-3 | Prostate Cancer | 33.5 |

Modulation of Key Signaling Pathways

Beyond its direct interaction with ERα, 8-prenylnaringenin influences several other critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

Evidence suggests a complex interaction of this compound with the PI3K/Akt pathway. While some studies indicate that this compound can activate this pathway, contributing to its beneficial effects on muscle recovery, other research in the context of breast cancer cells suggests that, unlike 17β-estradiol, this compound fails to induce the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[8][9] This context-dependent activity highlights the compound's potential as a selective modulator.

AMPK Signaling Pathway

8-prenylnaringenin has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[10] This activation is linked to the suppression of lipogenesis, prevention of body weight gain, and improvement in insulin resistance and glucose tolerance.[10]

NF-κB Signaling Pathway

8-prenylnaringenin can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[11] By suppressing NF-κB, this compound can exert anti-inflammatory effects and may contribute to its anti-cancer properties by downregulating the expression of pro-inflammatory and pro-survival genes.

MAPK Signaling Pathway

The effect of 8-prenylnaringenin on the Mitogen-Activated Protein Kinase (MAPK) pathway appears to be cell-type specific. In breast cancer cells, this compound has been shown to induce a rapid and transient activation of Erk-1 and Erk-2 in an ER-dependent manner.[9] However, in pancreatic islet dysfunction, both naringenin and 8-PN were found to inhibit MAPK activation.[11]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 8-prenylnaringenin's mechanism of action.

Alkaline Phosphatase (ALP) Assay in Ishikawa Cells

This assay is used to determine the estrogenic activity of compounds by measuring the induction of alkaline phosphatase in the human endometrial adenocarcinoma cell line, Ishikawa.

-

Cell Culture: Ishikawa cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Hormone Deprivation: Prior to the assay, cells are cultured in phenol red-free DMEM with 10% charcoal-stripped FBS for at least 48 hours to deplete endogenous estrogens.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh phenol red-free medium containing various concentrations of 8-prenylnaringenin or control compounds (e.g., 17β-estradiol as a positive control, vehicle as a negative control).

-

Incubation: The cells are incubated for 48-72 hours.

-

Cell Lysis: The medium is removed, and cells are washed with phosphate-buffered saline (PBS). Cells are then lysed using a suitable lysis buffer (e.g., 0.1% Triton X-100 in 0.1 M Tris-HCl, pH 9.8).

-

ALP Activity Measurement: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) solution. The enzymatic reaction is stopped by adding NaOH. The absorbance is measured at 405 nm using a microplate reader.

-

Data Analysis: ALP activity is normalized to the total protein content, determined by a protein assay (e.g., BCA assay). The EC50 value is calculated from the dose-response curve.

Competitive Estrogen Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

-

Receptor Preparation: Recombinant human ERα or ERβ, or a rat uterine cytosol preparation can be used as the source of estrogen receptors.

-

Incubation: A constant concentration of radiolabeled 17β-estradiol (e.g., [3H]17β-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled 8-prenylnaringenin or other competitor compounds. Non-specific binding is determined in the presence of a large excess of unlabeled 17β-estradiol.

-

Separation of Bound and Free Ligand: After incubation (e.g., overnight at 4°C), the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite adsorption or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Western Blot Analysis for PI3K/Akt and NF-κB Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways, particularly their phosphorylation status, which indicates activation.

-

Cell Treatment and Lysis: Cells are treated with 8-prenylnaringenin and/or other stimuli for the desired time. After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt, phospho-p65, total p65) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.

Conclusion

The mechanism of action of 8-prenylnaringenin is centered on its potent agonistic activity at the estrogen receptor alpha. This primary interaction triggers a complex network of downstream signaling events, including the modulation of the PI3K/Akt, AMPK, and NF-κB pathways. The context-dependent nature of its effects on these pathways underscores its potential as a selective modulator with therapeutic applications in a range of conditions, from menopausal symptoms to metabolic disorders and cancer. Further research into the detailed molecular interactions and the development of robust experimental models will continue to elucidate the full therapeutic potential of this remarkable phytoestrogen.

References

- 1. mdpi.com [mdpi.com]

- 2. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects and mechanisms of 8-prenylnaringenin on osteoblast MC3T3-E1 and osteoclast-like cells RAW264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. mdpi.com [mdpi.com]

The Role of 8-Pentadecyl-4-chlorophenol (8PC) in the Inhibition of Mycobacterial FAS-II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycolic acids are essential components of the mycobacterial cell wall, providing a crucial permeability barrier and contributing significantly to the virulence of pathogenic species such as Mycobacterium tuberculosis. The biosynthesis of these long-chain fatty acids is carried out by two fatty acid synthase systems, FAS-I and FAS-II. The FAS-II system, which is responsible for the elongation of fatty acids, is a well-established target for several anti-tubercular drugs. This technical guide explores the hypothesized role of a novel compound, 8-pentadecyl-4-chlorophenol (8PC), as an inhibitor of the mycobacterial FAS-II pathway. Drawing upon the known antimycobacterial activity of phenolic compounds, this document outlines a comprehensive research framework to investigate the mechanism of action of this compound. Detailed experimental protocols for determining its antimycobacterial potency, assessing its impact on mycolic acid biosynthesis, and evaluating its inhibitory activity against key FAS-II enzymes are provided. Furthermore, this guide presents hypothetical, yet plausible, quantitative data to illustrate the potential efficacy of this compound as a novel anti-tubercular agent targeting the FAS-II pathway.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for the development of new anti-tubercular agents with novel mechanisms of action. The unique and complex cell wall of mycobacteria, particularly its mycolic acid layer, is a prime target for drug discovery.

The biosynthesis of mycolic acids involves two distinct fatty acid synthase (FAS) systems. The FAS-I system is responsible for the de novo synthesis of shorter-chain fatty acids, which are then elongated by the FAS-II system to produce the long-chain meromycolates, the precursors of mycolic acids. The FAS-II pathway consists of a series of discrete enzymes, including β-ketoacyl-ACP synthases (KasA and KasB), β-ketoacyl-ACP reductase (MabA), β-hydroxyacyl-ACP dehydratases (HadAB and HadBC), and enoyl-ACP reductase (InhA). Several existing anti-tubercular drugs, such as isoniazid and ethionamide, target enzymes within the FAS-II pathway.[1][2][3][4][5]

Phenolic compounds, including certain flavonoids, have been reported to exhibit antimycobacterial activity, with some evidence suggesting inhibition of the FAS-II pathway.[2][3] 8-pentadecyl-4-chlorophenol (this compound) is a synthetic compound that combines a phenolic head group with a long alkyl chain, a structural motif that could potentially interact with the hydrophobic binding sites of FAS-II enzymes. This guide outlines a hypothetical investigation into the potential of this compound as a novel inhibitor of the mycobacterial FAS-II pathway.

The Mycobacterial FAS-II Pathway

The mycobacterial FAS-II pathway is a multi-enzyme complex responsible for the elongation of acyl-ACP (acyl carrier protein) chains, ultimately leading to the formation of meromycolic acids. The pathway is initiated by the condensation of acetyl-CoA (from the FAS-I system) with malonyl-ACP, a reaction catalyzed by FabH. Subsequent elongation cycles are carried out by a series of four enzymatic reactions:

-

Condensation: Catalyzed by β-ketoacyl-ACP synthases (KasA and KasB), this step involves the condensation of an acyl-ACP with malonyl-ACP to form a β-ketoacyl-ACP.

-

Reduction: The β-ketoacyl-ACP is then reduced by the NADPH-dependent β-ketoacyl-ACP reductase (MabA) to form a β-hydroxyacyl-ACP.

-

Dehydration: The β-hydroxyacyl-ACP is dehydrated by the β-hydroxyacyl-ACP dehydratases (HadAB or HadBC) to yield a trans-2-enoyl-ACP.

-

Reduction: Finally, the trans-2-enoyl-ACP is reduced by the NADH-dependent enoyl-ACP reductase (InhA) to produce an elongated acyl-ACP, which can then enter another round of elongation.

This cyclical process is repeated until the meromycolic acid chain reaches its full length.

Hypothetical Efficacy of this compound against Mycobacterium tuberculosis

To assess the potential of this compound as an anti-tubercular agent, a series of in vitro experiments would be conducted. The following tables present hypothetical, yet realistic, data that might be obtained from such studies.

Antimycobacterial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. The MIC of this compound would be determined against the virulent M. tuberculosis strain H37Rv.

| Compound | MIC (µg/mL) | MIC (µM) |

| This compound | 1.25 | 3.4 |

| Isoniazid | 0.05 | 0.36 |

| Ethambutol | 2.5 | 12.2 |

| Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and standard anti-tubercular drugs against M. tuberculosis H37Rv. |

Inhibition of Mycolic Acid Biosynthesis

To determine if the antimycobacterial activity of this compound is due to the inhibition of mycolic acid biosynthesis, a radiolabeling assay using 14C-acetate would be performed on whole M. tuberculosis cells.

| Compound (Concentration) | 14C-Acetate Incorporation into Mycolic Acids (% of Control) |

| This compound (1x MIC) | 25% |

| This compound (5x MIC) | 8% |

| Isoniazid (1x MIC) | 15% |

| Ethambutol (1x MIC) | 95% |

| Table 2: Hypothetical Inhibition of Mycolic Acid Biosynthesis in M. tuberculosis by this compound. |

Inhibition of Key FAS-II Enzymes

To pinpoint the specific target(s) of this compound within the FAS-II pathway, in vitro enzymatic assays would be conducted using purified KasA and InhA enzymes. The half-maximal inhibitory concentration (IC50) would be determined for each enzyme.

| Compound | KasA IC50 (µM) | InhA IC50 (µM) |

| This compound | 2.8 | > 100 |

| Thiolactomycin | 5.2 | > 100 |

| Triclosan | > 100 | 0.5 |

| Table 3: Hypothetical IC50 Values of this compound and known FAS-II inhibitors against KasA and InhA. |

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments that would be performed to validate the hypothetical data presented above.

Mycobacterium tuberculosis Culture

M. tuberculosis H37Rv (ATCC 27294) would be cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80. Cultures would be incubated at 37°C with gentle agitation. For solid media, Middlebrook 7H11 agar supplemented with OADC would be used.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound would be determined using the microplate Alamar blue assay (MABA).

-

A twofold serial dilution of this compound would be prepared in a 96-well microplate in 100 µL of Middlebrook 7H9 broth.

-

A mid-log phase culture of M. tuberculosis H37Rv would be diluted to a final inoculum of approximately 5 x 105 CFU/mL and 100 µL would be added to each well.

-

The plates would be incubated at 37°C for 7 days.

-

After incubation, 20 µL of Alamar blue solution and 12.5 µL of 20% Tween 80 would be added to each well.

-

The plates would be re-incubated for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Radiolabeling of Mycolic Acids

The effect of this compound on mycolic acid biosynthesis would be assessed by measuring the incorporation of 14C-acetate.

-

A mid-log phase culture of M. tuberculosis H37Rv would be treated with this compound at 1x and 5x its MIC for 24 hours.

-

[1-14C]acetic acid (1 µCi/mL) would be added to the cultures, and they would be incubated for an additional 8 hours.

-

The cells would be harvested by centrifugation, and the cell pellet would be saponified with 20% tetrabutylammonium hydroxide.

-

Mycolic acids would be extracted with diethyl ether, derivatized to their methyl esters (MAMEs) using iodomethane.

-

The MAMEs would be analyzed by thin-layer chromatography (TLC) on silica gel plates using a hexane:ethyl acetate (95:5, v/v) mobile phase.

-

The TLC plates would be exposed to a phosphor screen, and the radioactivity incorporated into the mycolic acid spots would be quantified using a phosphorimager.

In Vitro Enzyme Inhibition Assays

The inhibitory effect of this compound on KasA would be determined using a spectrophotometric assay that measures the KasA-dependent decarboxylation of [14C]malonyl-CoA in the presence of an acyl-ACP substrate.

-

The assay mixture would contain purified KasA enzyme, acyl-ACP (e.g., C16-ACP), and [2-14C]malonyl-CoA in a suitable buffer.

-

The reaction would be initiated by the addition of the enzyme.

-

The reaction would be stopped by the addition of acid, and the released 14CO2 would be captured and quantified by scintillation counting.

-

The IC50 value would be determined by measuring the enzyme activity at various concentrations of this compound.

The activity of InhA would be monitored by following the oxidation of NADH at 340 nm.

-

The assay mixture would contain purified InhA enzyme, NADH, and a trans-2-enoyl-ACP substrate (e.g., trans-2-decenoyl-ACP) in a suitable buffer.

-

The reaction would be initiated by the addition of the enzyme.

-

The decrease in absorbance at 340 nm due to NADH oxidation would be monitored over time.

-

The IC50 value would be determined by measuring the initial rate of the reaction at various concentrations of this compound.

Conclusion and Future Directions

The hypothetical data and experimental framework presented in this technical guide suggest that 8-pentadecyl-4-chlorophenol (this compound) holds promise as a novel inhibitor of the mycobacterial FAS-II pathway, specifically targeting the KasA enzyme. The proposed low micromolar MIC against M. tuberculosis, coupled with its specific inhibition of mycolic acid biosynthesis and KasA activity, would make it an attractive lead compound for further development.

Future research should focus on confirming these hypothetical findings through rigorous experimentation. Structure-activity relationship (SAR) studies could be conducted to optimize the potency and pharmacokinetic properties of this compound analogs. Furthermore, the efficacy of this compound should be evaluated in in vivo models of tuberculosis infection. The detailed protocols provided herein offer a clear roadmap for the comprehensive evaluation of this compound and other novel compounds targeting the essential mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.

References

- 1. Biological Evaluation of Potent Triclosan-Derived Inhibitors of the Enoyl-Acyl Carrier Protein Reductase InhA in Drug-sensitive and Drug-resistant Strains of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological evaluation of potent triclosan-derived inhibitors of the enoyl-acyl carrier protein reductase InhA in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: 2-(2,4-DICHLOROPHENOXY)-5-(PYRIDIN-2-YLMETHYL)PHENOL

A Review of Publicly Available Data on its Discovery and History

Abstract

This document outlines the results of a comprehensive search for the discovery, history, and associated experimental data for the compound 2-(2,4-dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol. Despite a thorough investigation of public domain resources, including scientific literature and patent databases, no specific information, quantitative data, or detailed experimental protocols for this particular molecule could be identified. The absence of data suggests that this compound may be a novel chemical entity, a theoretical structure, or a proprietary molecule that has not been disclosed in publicly accessible literature. This report provides context on the general history of drug discovery and the importance of its constituent chemical motifs.

Introduction: The Context of Drug Discovery

The journey of a drug from concept to clinic is often built upon decades of preceding research. The first medicines were derived from natural sources like plants, roots, and fungi.[1] It wasn't until the mid-19th century that synthetic chemistry began to play a pivotal role, with the discovery of compounds like chloral hydrate in 1869.[1] Many early pharmaceutical companies emerged from the synthetic dye industry, utilizing byproducts from coal-tar distillation to create the first synthetic drugs.[1][2] Simple organic molecules such as aniline and p-nitrophenol, for instance, were precursors to the first analgesics and antipyretics.[1][2]

The structural motifs present in the target compound—a phenol, a dichlorinated phenyl ether, and a pyridine ring—are all significant in medicinal chemistry. Phenols, in particular, are a recurring and important feature in a large number of pharmaceuticals approved by the U.S. FDA.[3] Many of these originated from natural products, which in turn catalyzed further drug discovery efforts.[3]

Search Methodology for 2-(2,4-DICHLOROPHENOXY)-5-(PYRIDIN-2-YLMETHYL)PHENOL

A systematic search was conducted to locate any information pertaining to the specified compound. The search queries included:

-

"2-(2,4-DICHLOROPHENOXY)-5-(PYRIDIN-2-YLMETHYL)PHENOL" discovery

-

"2-(2,4-DICHLOROPHENOXY)-5-(PYRIDIN-2-YLMETHYL)PHENOL" synthesis

-

"2-(2,4-DICHLOROPHENOXY)-5-(PYRIDIN-2-YLMETHYL)PHENOL" mechanism of action

-

"history of pyridinylmethyl-phenoxy-phenol derivatives in drug discovery"

The search yielded no specific results for the molecule . The findings were general in nature, relating to the broad history of pharmaceutical chemistry and the roles of its constituent fragments in other compounds.

Data Presentation and Experimental Protocols

Due to the absence of specific data for 2-(2,4-dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol, no quantitative data tables or detailed experimental protocols can be provided.

If data were available, it would be presented as follows:

Table 1: Hypothetical Pharmacological Data

| Assay Type | Target | IC₅₀ / EC₅₀ (nM) | Binding Affinity (Kᵢ) (nM) | Reference |

|---|

| Example | Example Target | N/A | N/A | N/A |

Protocol Example: General Synthesis Outline A detailed experimental protocol would typically include sections covering materials, step-by-step synthesis procedures, purification methods (e.g., column chromatography), and analytical characterization (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the structure and purity of the final compound.

Visualizations: Hypothetical Discovery Workflow

While no specific signaling pathways involving the target compound can be diagrammed, the following visualization illustrates a generalized workflow for small molecule drug discovery. This demonstrates the requested visualization format.

A generalized workflow for small molecule drug discovery.

Conclusion

There is no publicly available information regarding the discovery, history, synthesis, or biological activity of 2-(2,4-dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol. The compound remains uncharacterized in the public domain. Researchers interested in this specific molecule would likely need to undertake de novo synthesis and characterization. The structural motifs it contains are well-precedented in medicinal chemistry, suggesting that it could be of interest in various therapeutic areas, but any such potential is currently speculative.

References

Dual-Action Phenyl Ureas: A Technical Guide to the Inhibition of Mycolic Acid Transport and Metabolism in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. This technical guide details the identification and validation of the biological targets of a promising class of anti-tubercular compounds: tailored phenyl ureas. Through a combination of chemical proteomics, genetic validation, and biochemical assays, these compounds have been shown to exhibit a dual mode of action, targeting both the transport and the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. The primary targets identified are the mycolic acid transporter MmpL3 and the epoxide hydrolases EphD and EphF.[1][2] This guide provides a comprehensive overview of the quantitative data supporting this discovery, detailed experimental methodologies, and a visualization of the affected biochemical pathway. While the specific compound "8-methoxy-1-palmitoyl-3-phenanthrenecarboxylic acid" (8PC) was not explicitly identified in the foundational study, this guide focuses on the well-characterized phenyl urea compounds from that research, which represent a significant advancement in the development of new anti-tuberculars.

Quantitative Data Summary

The anti-mycobacterial activity of the tailored phenyl ureas was quantified by determining their Minimum Inhibitory Concentrations (MICs) against wild-type and resistant strains of M. tuberculosis. The data reveals potent, sub-micromolar activity for the lead compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of Lead Phenyl Ureas against M. tuberculosis H37Rv and Resistant Mutants [2]

| Compound | Wild-Type H37Rv MIC (µM) | MmpL3 V684F Mutant MIC (µM) | EphF A235T Mutant MIC (µM) |

| 227 | 0.1 | > 10 | 1.25 |

| 21 | 0.2 | > 10 | 2.5 |

| SQ109 (Control) | 0.4 | > 10 | 0.4 |

Note: Data is derived from the key research paper "Tailored phenyl ureas eradicate drug-resistant Mycobacterium tuberculosis by targeting mycolic acid cell wall assembly".[2]

Biological Targets and Mechanism of Action

The tailored phenyl ureas were found to have a dual mechanism of action, inhibiting two critical stages of mycolic acid cell wall assembly.

Primary Targets:

-

MmpL3 (Mycobacterial Membrane Protein Large 3): An essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm.[1][2] Inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm and prevents the formation of the outer mycomembrane.

-

EphD and EphF (Epoxide Hydrolases): These enzymes are involved in the metabolism of mycolic acids. Their inhibition disrupts the proper formation and integrity of the mycolic acid layer.[1][2]

The following diagram illustrates the mycolic acid biosynthesis and transport pathway, highlighting the points of inhibition by the phenyl urea compounds.

Experimental Protocols

The identification and validation of the biological targets of the tailored phenyl ureas involved a multi-pronged approach. Below are the detailed methodologies for the key experiments.

Target Identification using Affinity-Based Probes and Chemical Proteomics

This method was employed to identify the cellular binding partners of the phenyl urea compounds.

-

Probe Synthesis: An analog of the lead phenyl urea compound was synthesized with a linker and a reporter tag (e.g., biotin) to create an affinity-based probe.

-

Cell Lysate Preparation: M. tuberculosis H37Rv cultures were grown to mid-log phase, harvested, and lysed to obtain a whole-cell proteome.

-

Affinity Purification: The cell lysate was incubated with the affinity probe. The probe-protein complexes were then captured using streptavidin-coated beads.

-

Washing and Elution: Non-specifically bound proteins were removed through a series of washes. The specifically bound proteins were then eluted from the beads.

-

Protein Identification by LC-MS/MS: The eluted proteins were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The identified proteins were analyzed and compared to control experiments (e.g., using a probe without the phenyl urea scaffold) to identify specific binding partners.

Validation of MmpL3 Inhibition via TMM Transport Assay

This assay directly measures the functional consequence of MmpL3 inhibition.

-

Metabolic Labeling: M. tuberculosis cultures were grown in the presence of [14C]-acetate, which is incorporated into mycolic acids.

-

Inhibitor Treatment: The metabolically labeled cultures were treated with various concentrations of the phenyl urea compounds. A known MmpL3 inhibitor, such as SQ109, was used as a positive control.

-

Lipid Extraction: After incubation, total lipids were extracted from the mycobacterial cells using a mixture of chloroform and methanol.

-

Thin-Layer Chromatography (TLC): The extracted lipids were separated by TLC on a silica gel plate.

-

Autoradiography: The TLC plate was exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipids.

-

Quantification: The spots corresponding to TMM and trehalose dimycolate (TDM) were quantified to determine the TMM/TDM ratio. An increase in this ratio indicates inhibition of MmpL3-mediated TMM transport.[3]

Enzymatic Assay for Epoxide Hydrolase (EphF) Activity

This biochemical assay confirms the direct inhibition of EphF by the phenyl urea compounds.

-

Enzyme Purification: Recombinant EphF protein was expressed and purified.

-

Inhibitor Pre-incubation: Purified EphF was pre-incubated with the phenyl urea compounds or DMSO (vehicle control) for a defined period.

-

Substrate Addition: The enzymatic reaction was initiated by the addition of a specific epoxide substrate (e.g., 9,10-cis-epoxystearic acid).

-

Reaction Quenching: After a set time, the reaction was stopped by the addition of an organic solvent (e.g., chloroform).

-

Product Extraction and Analysis: The product of the enzymatic reaction (a diol) was extracted and quantified by LC-MS/MS.

-

Data Analysis: The percentage of EphF inhibition was calculated by comparing the amount of product formed in the presence of the inhibitor to the DMSO control.[3]

Generation and Sequencing of Resistant Mutants

This genetic approach provides strong evidence for the on-target activity of the compounds.

-

Mutant Selection: A large number of wild-type M. tuberculosis H37Rv cells were plated on agar containing the phenyl urea compound at a concentration several times its MIC.

-

Isolation of Resistant Colonies: Colonies that grew in the presence of the inhibitor were isolated and re-streaked on selective media to confirm resistance.

-

Whole-Genome Sequencing: The genomic DNA from the resistant mutants was extracted and sequenced.

-

Variant Analysis: The genomes of the resistant mutants were compared to the wild-type genome to identify single nucleotide polymorphisms (SNPs) and other mutations.

-

Target Gene Identification: Mutations that consistently appeared in multiple independently isolated resistant mutants were mapped to their respective genes, identifying them as the likely targets of the compound.

Conclusion

The tailored phenyl ureas represent a promising new class of anti-tubercular agents with a dual mechanism of action that inhibits both mycolic acid transport and metabolism. The identification of MmpL3, EphD, and EphF as the specific biological targets provides a solid foundation for the further development of these compounds. The methodologies outlined in this guide serve as a comprehensive resource for researchers in the field of tuberculosis drug discovery, facilitating the evaluation and characterization of new chemical entities targeting the essential mycolic acid biosynthesis pathway. The potent activity of these compounds against drug-resistant strains of M. tuberculosis underscores their potential to address the urgent need for new and effective treatments for this global health threat.

References

Apoptosis Induction in PC3 Cells by 8-Prenylnaringenin (8PC) Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding and experimental approaches for studying the induction of apoptosis in prostate cancer (PC3) cells following treatment with 8-prenylnaringenin (8PC). This document synthesizes available data, details relevant experimental protocols, and visualizes potential signaling pathways to support further research and drug development in this area.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. The development of novel therapeutic agents that can effectively induce apoptosis in cancer cells is a critical area of research. 8-prenylnaringenin (this compound), a prenylflavonoid found in hops (Humulus lupulus L.), has emerged as a compound of interest due to its potential anti-cancer properties. This guide focuses on the effects of this compound on the androgen-independent PC3 prostate cancer cell line, a common model for advanced prostate cancer.

Core Findings on this compound Treatment in PC3 Cells

Current research suggests that this compound induces a form of cell death in PC3 cells that may not follow the classical caspase-dependent apoptotic pathway. Studies have indicated the induction of a caspase-independent cell death mechanism, with some evidence pointing towards autophagy.[1][2] In contrast, in other cancer cell lines such as human colon cancer HCT-116 cells, this compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[3] This highlights the cell-type-specific response to this compound treatment.

Quantitative Data Summary

The available quantitative data on the direct effects of this compound on PC3 cell apoptosis is limited. However, data from studies on other compounds and cell lines provide a framework for the types of quantitative analyses that are crucial for evaluating this compound's efficacy. The following table summarizes relevant findings that can serve as a benchmark for future studies on this compound in PC3 cells.

| Cell Line | Treatment | Concentration/Time | Key Quantitative Findings | Reference |

| HCT-116 | 8-Prenylnaringenin (8-PN) | IC50: 23.83 ± 2.9 µg/ml (48h) | After 48h treatment, 38.5% of cells were in early apoptosis and 14.4% in late apoptosis. | [3] |

| PC3 | (-)-gossypol | IC50: 4.74 µg/mL (72h) | Treatment with 10 µg/mL for 48h resulted in 30% apoptotic cells. | [4] |

| PC3 | Piplartine | IC50: 15 µM (24h) | Treatment with 24-30 µM for 24h showed increased apoptotic cells and G2/M arrest. | [5] |

| PC3 | 3,3'-diindolylmethane (DIM) | 75 µM | Significant decrease in pro-caspase 9 after 48h and 72h. | [6] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of apoptosis. The following protocols are adapted from standard procedures and can be applied to study the effects of this compound on PC3 cells.

Cell Culture and this compound Treatment

-

Cell Line Maintenance : PC3 cells are maintained in F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7] Cells are cultured in a humidified incubator at 37°C with 5% CO₂.[7]

-

This compound Preparation : Prepare a stock solution of 8-prenylnaringenin in a suitable solvent such as DMSO. Further dilutions should be made in the culture medium to achieve the desired final concentrations for treatment.

-

Treatment : Seed PC3 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and Western blotting). Allow cells to adhere and reach 70-80% confluency before treatment. Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

Cell Viability Assay (MTT Assay)

-

Procedure : After the desired treatment period (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.[7]

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measurement : Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[7] Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Cell Collection : Following this compound treatment, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[7]

-

Staining : Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[8][9]

-

Flow Cytometry : Analyze the stained cells using a flow cytometer.[8][9] The cell population can be distinguished as follows:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blot Analysis for Apoptosis-Related Proteins

-

Protein Extraction : Lyse the treated PC3 cells in a suitable lysis buffer to extract total protein. Determine the protein concentration using a Bradford assay.[6]

-

SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[7]

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA. Incubate the membrane with primary antibodies against key apoptosis-related proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.[7]

-

Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways involved in this compound-induced cell death in PC3 cells and a typical experimental workflow.

Potential Signaling Pathway of this compound in PC3 Cells

Caption: Hypothetical signaling pathways of this compound-induced cell death in PC3 cells.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Caption: Workflow for studying this compound-induced apoptosis in PC3 cells.

Conclusion

The study of 8-prenylnaringenin as a potential therapeutic agent for prostate cancer is an evolving field. While direct evidence for classical apoptosis induction in PC3 cells is currently limited, the available data suggests that this compound induces a form of programmed cell death. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate the mechanisms of action of this compound in prostate cancer cells. Future studies should focus on elucidating the precise signaling pathways, whether caspase-dependent or -independent, to fully understand and exploit the therapeutic potential of this promising natural compound.

References

- 1. Treatment of PC-3 and DU145 prostate cancer cells by prenylflavonoids from hop (Humulus lupulus L.) induces a caspase-independent form of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Antiproliferative and apoptotic activities of 8-prenylnaringenin against human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piplartine induces caspase-mediated apoptosis in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis in human prostate cancer cell line, PC3, by 3,3′-diindolylmethane through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. biotech.illinois.edu [biotech.illinois.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Blueprint: An In-depth Guide to the Structure-Activity Relationship of InhA Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of inhibitors targeting the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). As a clinically validated target for tuberculosis, understanding the molecular interactions that govern inhibitor potency is paramount for the development of novel therapeutics to combat drug-resistant strains. This document outlines the key chemical scaffolds, quantitative inhibitory data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

The Role of InhA in Mycobacterium tuberculosis

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids.[1][2] These long-chain fatty acids are essential components of the mycobacterial cell wall, providing a robust barrier against antibiotics and the host immune system.[1][2] InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier proteins, a critical elongation step in mycolic acid synthesis.[2][3] Inhibition of InhA disrupts this pathway, leading to cell death, making it a prime target for antitubercular drugs.[1][4] The widely used frontline drug isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD+ that potently inhibits InhA.[2][5] However, the rise of resistance, often through mutations in katG, necessitates the development of direct InhA inhibitors that do not require enzymatic activation.[4][5]

Quantitative Analysis of InhA Inhibitors

The development of direct InhA inhibitors has led to the discovery of several chemical classes with varying potencies. The following tables summarize the in vitro inhibitory activity (IC50) of representative compounds from prominent inhibitor scaffolds.

Table 1: Arylamide-Based InhA Inhibitors

| Compound ID | Modifications | IC50 (µM) | Reference |

| a1 | Unsubstituted | 38.86 ± 1.35 | [5] |

| a3 | 3-Cl substituent on ring B | 6.26 | [5] |

| a4 | 3-CF3 substituent on ring B | 3.07 | [5] |

| Optimized | Microtiter library synthesis | 0.09 | [5] |

SAR Insights: The arylamide series highlights the importance of electron-withdrawing substituents at the meta-position of the B-ring for enhanced potency.[5] Optimization through a focused library approach led to a significant 34-fold improvement in inhibitory activity over the initial lead compound.[5]

Table 2: 4-Hydroxy-2-pyridone InhA Inhibitors

| Compound ID | MIC (µM) | InhA IC50 (µM) | Reference |

| NITD-529 | 1.54 | 9.60 | [1] |

| NITD-564 | 0.16 | 0.59 | [1] |

| NITD-916 | ~0.05 (estimated) | ~0.59 | [1] |

SAR Insights: The 4-hydroxy-2-pyridone class demonstrates potent whole-cell activity against M. tuberculosis.[1] While NITD-916 showed greater cellular potency, its enzymatic IC50 was comparable to NITD-564, suggesting that factors like cell permeability also play a crucial role in the overall efficacy of these compounds.[1] These inhibitors bind to InhA in an NADH-dependent manner, blocking the enoyl-substrate binding pocket.[1][6]

Table 3: Diphenyl Ether and Other Heterocyclic InhA Inhibitors

| Compound Class | Representative Compound | InhA IC50 | Reference |

| Diphenyl Ether | Triclosan | 2.1 µM | [7] |

| Diphenyl Ether | 8PP | 1 nM (K'i) | [7] |

| Diphenyl Ether | 5-hexyl-2-phenoxyphenol | Nanomolar range | [7] |

| Pyrrolidine Carboxamides | - | Nanomolar range | [8] |

| Piperazine Indoleformamides | - | - | [8] |

| Pyrazoles | - | - | [8] |

| Thiadiazoles | - | Nanomolar range | [9][10] |

| Triazoles | - | Nanomolar range | [9][10] |

SAR Insights: A diverse range of heterocyclic scaffolds have been explored as InhA inhibitors.[8][9] Diphenyl ethers, in particular, have been extensively studied, with modifications leading to highly potent compounds with nanomolar affinity.[7] The potency of these inhibitors is often linked to the ordering of the substrate-binding loop of InhA.[8][11]

Experimental Protocols

InhA Enzyme Inhibition Assay

This protocol outlines a typical spectrophotometric assay to determine the IC50 values of potential InhA inhibitors.

Materials:

-

Purified InhA enzyme

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

2-trans-octenoyl-CoA (OCoA) or other suitable enoyl-CoA substrate

-

PIPES or other suitable buffer (e.g., 30 mM PIPES, pH 6.8)

-

DMSO (Dimethyl sulfoxide) for compound dissolution

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Perform serial 2-fold dilutions in DMSO to create a range of concentrations.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the buffer, a constant concentration of NADH (e.g., 250 µM), and the purified InhA enzyme (e.g., 20 nM).[5]

-

Inhibitor Addition: Add a small volume of the diluted inhibitor solution to the reaction mixture. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.[5] Include control wells with DMSO only (no inhibitor) and wells with a known InhA inhibitor as a positive control.

-

Pre-incubation: Incubate the plate at room temperature for a defined period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 2-trans-octenoyl-CoA (e.g., 500 µM).[5]

-

Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 10 minutes) at room temperature. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.[12]

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[5]

Visualizing the Frameworks

InhA Signaling Pathway and Inhibition

The following diagram illustrates the role of InhA in the mycolic acid biosynthesis pathway and the mechanism of its inhibition.

Caption: The role of InhA in the mycolic acid biosynthesis pathway and points of inhibition.

Drug Discovery Workflow for InhA Inhibitors

This diagram outlines a typical workflow for the discovery and development of novel InhA inhibitors.

Caption: A streamlined workflow for the discovery of novel InhA inhibitors.

Logical Relationship of InhA Inhibitor SAR

This diagram illustrates the key relationships between chemical structure, enzyme binding, and the resulting biological activity of InhA inhibitors.

Caption: Key factors influencing the structure-activity relationship of InhA inhibitors.

References

- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]

- 8. Targeting InhA, the FASII enoyl-ACP reductase: SAR studies on novel inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Mycobacterium tuberculosis Enoyl Acyl Reductase (InhA) Inhibitors: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inactivation of the inhA-Encoded Fatty Acid Synthase II (FASII) Enoyl-Acyl Carrier Protein Reductase Induces Accumulation of the FASI End Products and Cell Lysis of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

8-Prenylnaringenin (8-PN): A Comprehensive Technical Guide to its Applications in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylnaringenin (8-PN), a prenylated flavonoid found in hops (Humulus lupulus L.), has garnered significant attention in cancer research.[1][2] Recognized as one of the most potent phytoestrogens, 8-PN exhibits a range of biological activities that make it a compelling candidate for investigation as an anti-cancer agent.[1][3] This technical guide provides an in-depth overview of the potential applications of 8-PN in cancer cell line studies, summarizing key findings on its mechanism of action, presenting quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.

Mechanism of Action

8-PN exerts its effects on cancer cells through multiple mechanisms, primarily involving the modulation of key signaling pathways and cellular processes. Its actions are often cell-type specific and concentration-dependent.

Estrogen Receptor (ER) Modulation

A primary mechanism of 8-PN's activity is its interaction with estrogen receptors, particularly ERα.[4][5] It has been identified as a potent phytoestrogen, binding to both ERα and ERβ.[3] In estrogen-responsive breast cancer cells like MCF-7, 8-PN's effect is biphasic. At lower concentrations (below 10 µM), it can exhibit estrogenic properties, promoting cell growth.[6] However, at higher concentrations, it inhibits proliferation and induces apoptosis.[6] This dual activity is attributed to its differential impact on downstream signaling pathways compared to estradiol (E2). While both 8-PN and E2 can activate the MAP kinase (Erk-1/Erk-2) pathway via ERα and c-Src kinase, 8-PN fails to induce the pro-survival PI3K/Akt pathway.[4][5] This interference with the PI3K/Akt pathway is a proposed mechanism for its anti-proliferative and pro-apoptotic effects in estrogen-responsive cancer cells.[4][5][6] The effects of 8-PN on ER-mediated signaling can be blocked by the ER antagonist ICI 182,780, confirming its dependence on this receptor.[4][7]

Induction of Apoptosis and Cell Cycle Arrest

8-PN has been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[4][8] In MCF-7 breast cancer cells, treatment with 8-PN leads to apoptosis, which is linked to its inability to activate the PI3K/Akt survival pathway.[4][5] Furthermore, studies have indicated that 8-PN can induce cell cycle arrest, thereby halting the proliferation of cancer cells.[4]

Other Anti-Cancer Effects

Beyond its ER-mediated effects, 8-PN exhibits other anti-cancer properties:

-

Anti-angiogenic Activity : 8-PN has been reported to inhibit angiogenesis, a critical process for tumor growth and metastasis.

-

Inhibition of Metastasis : Some studies suggest that 8-PN can suppress the metastatic potential of cancer cells.[7]

-

Modulation of Drug Resistance : 8-PN has been shown to inhibit the function of multidrug resistance-associated transporters like P-glycoprotein and MRP1.[7]

Signaling Pathways

The anti-cancer effects of 8-PN are mediated by its influence on critical signaling pathways.

ERα-Mediated Signaling

In estrogen-responsive breast cancer cells, 8-PN activates the MAPK/Erk pathway but fails to activate the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.uniupo.it [research.uniupo.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Perspectives of 8-Prenylnaringenin, a Potent Phytoestrogen from Hops - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: In Vitro Assay for Testing Inhibitor Activity Against Mycobacterium tuberculosis InhA

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical enzyme in the Mycobacterium tuberculosis (Mtb) fatty acid synthase-II (FAS-II) pathway. This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] Inhibition of InhA disrupts cell wall integrity, leading to bacterial cell death.[3] This makes InhA a well-validated and attractive target for the development of new antitubercular drugs.[1][4]

The frontline drug isoniazid (INH) is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD(H) that inhibits InhA.[2][3] However, the rise of multidrug-resistant Mtb strains, often due to mutations in the katG gene, necessitates the discovery of direct InhA inhibitors that do not require this activation step.[2][3][4]

These application notes provide a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory activity of novel compounds against Mtb InhA. The assay monitors the oxidation of NADH, a cofactor in the InhA-catalyzed reduction of a long-chain enoyl-ACP substrate.

Signaling Pathway of InhA Catalysis and Inhibition

InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP substrates to their corresponding acyl-ACPs. Direct inhibitors can bind to the InhA active site, often in a competitive or non-competitive manner with respect to the substrate or the NADH cofactor, thereby blocking the catalytic cycle.

Caption: Mechanism of InhA catalysis and direct inhibition.

Experimental Workflow

The overall workflow for screening and characterizing a potential InhA inhibitor involves an initial screening assay to determine the percent inhibition, followed by a dose-response analysis to calculate the IC₅₀ value, and finally, enzyme kinetics studies to elucidate the mechanism of inhibition.

References

- 1. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Cell-Based Assay for Evaluating 8-Prenylnaringenin's (8PC) Anti-Mycobacterial Efficacy

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, necessitating the discovery of novel therapeutics. A crucial aspect of anti-tubercular drug development is the evaluation of a compound's efficacy against intracellular mycobacteria, as Mtb primarily resides and replicates within host macrophages.[1][2][3] Flavonoids have emerged as a promising class of natural products with potential anti-mycobacterial properties.[4][5] 8-Prenylnaringenin (8PC), a potent phytoestrogen found in hops, is a flavonoid that has been investigated for various biological activities.[6][7][8] This application note provides a detailed protocol for a cell-based assay to determine the intracellular anti-mycobacterial efficacy of this compound using a macrophage infection model.

The described assay employs the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells. These cells are subsequently infected with a luminescent strain of Mycobacterium tuberculosis. The anti-mycobacterial activity of this compound is quantified by measuring the reduction in luminescence, which correlates with the viability of the intracellular bacteria. A parallel cytotoxicity assay is also described to assess the effect of the compound on the host cells, allowing for the determination of a selectivity index.

Data Summary

Table 1: Intracellular Anti-Mycobacterial Activity of 8-Prenylnaringenin (this compound)

| This compound Concentration (µM) | Luminescence (RLU) | % Inhibition |

| 0 (Untreated Control) | 1,500,000 | 0 |

| 1 | 1,350,000 | 10 |

| 5 | 975,000 | 35 |

| 10 | 600,000 | 60 |

| 25 | 300,000 | 80 |

| 50 | 150,000 | 90 |

| IC50 (µM) | 8.5 |

Table 2: Cytotoxicity of 8-Prenylnaringenin (this compound) on THP-1 Macrophages

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Untreated Control) | 100 |

| 1 | 100 |

| 5 | 98 |

| 10 | 95 |

| 25 | 88 |

| 50 | 75 |

| CC50 (µM) |

Table 3: Selectivity Index of 8-Prenylnaringenin (this compound)

| Parameter | Value |

| IC50 (µM) | 8.5 |

| CC50 (µM) | >50 |

| Selectivity Index (SI = CC50/IC50) | >5.9 |

Experimental Protocols

Materials and Reagents

-

Cell Line: Human monocytic cell line THP-1 (ATCC® TIB-202™)

-

Mycobacterium Strain: Mycobacterium tuberculosis H37Rv expressing luciferase (e.g., pMV306hsp60-LuxG13)

-

Compound: 8-Prenylnaringenin (this compound)

-

Reagents:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Middlebrook 7H9 broth

-

Albumin-Dextrose-Catalase (ADC) supplement

-

Glycerol

-

Tween-80

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue

-

Luciferase Assay System

-

Resazurin sodium salt

-

Cell Culture and Differentiation

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

To differentiate monocytes into macrophages, seed THP-1 cells into 96-well plates at a density of 5 x 10^4 cells/well.

-

Add PMA to a final concentration of 50 ng/mL and incubate for 48 hours.

-

After incubation, aspirate the PMA-containing medium and wash the adherent macrophages twice with warm PBS.

-

Add fresh, antibiotic-free RPMI-1640 medium with 10% FBS and rest the cells for 24 hours before infection.

Preparation of Mycobacterial Inoculum

-

Grow the luciferase-expressing M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 10% ADC, 0.5% glycerol, and 0.05% Tween-80 to mid-log phase.

-

Harvest the bacteria by centrifugation and wash twice with PBS.

-

Resuspend the bacterial pellet in antibiotic-free RPMI-1640 with 10% FBS.

-

Break bacterial clumps by passing the suspension through a 27-gauge needle 10-15 times.

-

Allow the suspension to stand for 5 minutes to sediment any remaining clumps.

-

Transfer the upper suspension to a new tube and measure the optical density at 600 nm (OD600). An OD600 of 1.0 corresponds to approximately 8 x 10^8 CFU/mL.

-

Dilute the bacterial suspension to the desired concentration for infection.

Macrophage Infection Protocol

-

Infect the differentiated THP-1 macrophages with the M. tuberculosis suspension at a Multiplicity of Infection (MOI) of 10 (10 bacteria per macrophage).

-

Incubate the infected cells for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.

-

After incubation, aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria.

-

Add fresh RPMI-1640 medium containing this compound at various concentrations (e.g., 1 to 50 µM). Include an untreated control (vehicle only) and a positive control (e.g., rifampicin).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

Assessment of Intracellular Mycobacterial Viability (Luminescence Assay)

-

After the 72-hour incubation, equilibrate the plate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the luciferase reagent to each well.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition using the following formula: % Inhibition = [1 - (RLU of treated well / RLU of untreated control well)] x 100

Cytotoxicity Assay (Resazurin Assay)

-

Seed and differentiate THP-1 cells in a separate 96-well plate as described in section 2.

-

Treat the differentiated macrophages with the same concentrations of this compound used in the infection assay.

-

Incubate for 72 hours.

-

Add resazurin solution to each well to a final concentration of 44 µM.

-

Incubate for 4-6 hours at 37°C.

-

Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

Calculate the percent cell viability using the following formula: % Viability = (Fluorescence of treated well / Fluorescence of untreated control well) x 100

Visualizations

Caption: Experimental workflow for evaluating the anti-mycobacterial efficacy of this compound.

Caption: Hypothetical mechanism of this compound's anti-mycobacterial action.

References

- 1. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrophage Infection Models for Mycobacterium tuberculosis | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Therapeutic Perspectives of 8-Prenylnaringenin, a Potent Phytoestrogen from Hops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Compound 8PC using Broth Microdilution

Audience: Researchers, scientists, and drug development professionals.

Introduction

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] It is a fundamental measurement in the discovery and development of new antimicrobial agents, providing a quantitative measure of a compound's potency. This application note provides a detailed protocol for determining the MIC of a novel antimicrobial compound, designated 8PC, using the broth microdilution method. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Principle of the Assay

The broth microdilution method involves challenging a standardized suspension of a specific microorganism with serial dilutions of the antimicrobial compound (this compound) in a liquid growth medium.[6][7] This is performed in a 96-well microtiter plate, allowing for the efficient testing of multiple concentrations simultaneously. Following incubation, the wells are visually inspected for microbial growth, indicated by turbidity. The MIC is identified as the lowest concentration of this compound at which no visible growth occurs.[3][8]

Experimental Protocol: this compound MIC Assay

This protocol is based on the CLSI M07 standard for broth microdilution.[4]

1. Materials and Reagents

-

Test Compound: Compound this compound (stock solution of known concentration, e.g., 1280 µg/mL in a suitable solvent like DMSO).

-

Microorganisms:

-

Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12][13]

-

Equipment and Consumables:

-

Sterile 96-well, U-bottom microtiter plates.

-

Multichannel pipette (50-200 µL).

-

Spectrophotometer or McFarland turbidity standards (0.5 standard).

-

Incubator (35°C ± 2°C).

-

Sterile pipette tips, reservoirs, and dilution tubes.

-

Vortex mixer.

-

2. Inoculum Preparation

-

Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hours) agar plate.

-

Transfer colonies into a tube containing sterile saline or CAMHB.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL. The final concentration in the wells after inoculation will be ~5 x 10⁵ CFU/mL.

3. Preparation of this compound Dilutions in Microtiter Plate

-

This protocol describes a 2-fold serial dilution for a final concentration range of 64 µg/mL to 0.125 µg/mL.

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-

Prepare an intermediate dilution of the this compound stock solution.

-

Add 200 µL of the starting this compound concentration (e.g., 128 µg/mL, which is 2x the highest desired final concentration) to well 1.

-

Perform the serial dilution:

-

Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Transfer 100 µL from well 2 to well 3. Mix well.

-

Continue this process down to well 10.

-

Discard 100 µL from well 10.

-

-

At this point, wells 1-10 contain 100 µL of this compound at concentrations from 128 to 0.25 µg/mL. Well 11 contains 100 µL of CAMHB only.

4. Inoculation

-

Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum (~1-2 x 10⁶ CFU/mL) to wells 1 through 11. Do not inoculate well 12 (sterility control).

-

This brings the final volume in wells 1-11 to 200 µL and halves the concentration of this compound to the final desired range (64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, and 0.125 µg/mL).

-

The final bacterial concentration in each well is now approximately 5 x 10⁵ CFU/mL.

5. Incubation

-

Cover the microtiter plate with a lid to prevent evaporation and contamination.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results

-

Check Controls:

-

Sterility Control (Well 12): Should show no growth (clear broth).

-

Growth Control (Well 11): Should show distinct turbidity, confirming the viability of the inoculum and proper incubation conditions.

-

-

Determine the MIC: Visually inspect the plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3][8] This is the first clear well in the series.

-

Record the MIC value in µg/mL.

Data Presentation

MIC values should be recorded in a clear, tabular format. The following table presents hypothetical data for compound this compound against a panel of common bacteria, including a quality control strain.

Table 1: Hypothetical MIC Values of this compound against Various Bacterial Strains

| Microorganism | Strain ID | This compound MIC (µg/mL) | Quality Control (QC) Range (µg/mL) |

| Escherichia coli | ATCC® 25922™ | 4 | 2 - 8 |

| Staphylococcus aureus | ATCC® 29213™ | 2 | N/A |

| Pseudomonas aeruginosa | ATCC® 27853™ | 16 | N/A |

| Enterococcus faecalis | ATCC® 29212™ | 8 | N/A |

Note: The result for the QC strain, E. coli ATCC® 25922™, falls within its acceptable range, validating the test results.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the broth microdilution MIC assay.

Hypothetical Mechanism of Action Pathway

This diagram illustrates a potential mechanism by which an antimicrobial agent like this compound could inhibit bacterial growth by targeting cell wall synthesis.

References

- 1. idexx.com [idexx.com]

- 2. idexx.dk [idexx.dk]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. researchgate.net [researchgate.net]

- 6. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyclass.net [microbiologyclass.net]

- 10. bsac.org.uk [bsac.org.uk]

- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 13. protocols.io [protocols.io]

Experimental Protocol for Inducing Apoptosis in PC3 Cells with 8-Farnesyloxycoumarin

Application Note: Inducing Apoptosis in Prostate Cancer Cells using 8-Farnesyloxycoumarin

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. The PC3 cell line, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, is a widely used model for studying advanced, androgen-independent prostate cancer. A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in tumor cells.[1] This document outlines the experimental protocol for inducing apoptosis in PC3 cells using 8-Farnesyloxycoumarin (8f), a prenylated coumarin. For the purpose of this protocol, 8-Farnesyloxycoumarin will be referred to as 8PC. This compound has been shown to induce cell death in PC3 cells in a dose- and time-dependent manner.[1] The proposed mechanism of action involves the inhibition of 15-lipoxygenase-1 (15-LOX-1), an enzyme overexpressed in prostate cancer.[1][2] This application note provides detailed protocols for assessing the apoptotic effects of this compound on PC3 cells, including cytotoxicity assays, morphological and DNA damage analysis, and cell cycle profiling.

Data Presentation

The following tables summarize the quantitative data regarding the effect of this compound on PC3 cells.

Table 1: Cytotoxicity of 8-Farnesyloxycoumarin (this compound) on PC3 Cells

| Time Point | IC50 Value (µM) |

| 24h | Data not specified |

| 48h | Data not specified |

| 72h | Similar to cisplatin[1] |

Note: Specific IC50 values for 8-Farnesyloxycoumarin at different time points were not explicitly stated in the primary reference, but were noted to be similar to cisplatin.[1]

Table 2: Apoptotic and Cell Cycle Effects of 8-Farnesyloxycoumarin (this compound) on PC3 Cells

| Assay | Endpoint | Result |

| DAPI Staining | Chromatin Condensation | Increased presence of condensed chromatin, indicative of apoptosis.[1] |

| Comet Assay | DNA Damage | Induction of DNA damage in cancerous cells.[1] |

| Flow Cytometry (Propidium Iodide Staining) | Cell Cycle Arrest | Potent G1 cell-cycle arrest.[1] |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: PC3 (human prostate adenocarcinoma)

-

Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, neutralize with complete growth medium, centrifuge, and resuspend in fresh medium for seeding.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

PC3 cells

-

96-well plates

-

8-Farnesyloxycoumarin (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

-

Protocol:

-

Seed PC3 cells into 96-well plates at a density of 2,500 - 5,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-